2-Bromo-6-chloronicotinic acid

Description

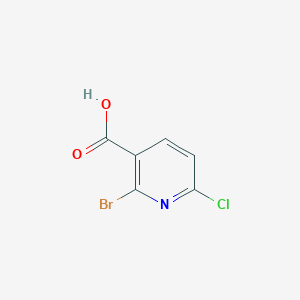

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEKPOXPYZIYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743778 | |

| Record name | 2-Bromo-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-61-3 | |

| Record name | 2-Bromo-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-chloronicotinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloronicotinic Acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a bromine atom, and a chlorine atom—offers orthogonal reactivity, enabling selective, stepwise functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom and carboxylic acid group provide additional handles for molecular elaboration. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present logical workflows to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

Halogenated nicotinic acid derivatives are a cornerstone of pharmaceutical and agrochemical research.[1][2] The specific arrangement of substituents in this compound makes it an exceptionally versatile intermediate. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the established trend: I > Br > Cl.[3] This hierarchy allows for the selective reaction at the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. This inherent orthogonality is a key strategic advantage in the synthesis of complex molecular architectures, particularly in drug discovery programs where rapid library generation is essential.[4]

This guide will focus on three logical and field-proven synthetic strategies:

-

Pathway A: Synthesis from 6-Hydroxynicotinic Acid. A robust route involving electrophilic bromination followed by chlorination of the hydroxyl group.

-

Pathway B: Synthesis via Sandmeyer Reaction. A classic and powerful method for introducing a bromine atom from an amino precursor.

-

Pathway C: Synthesis via Halogen Exchange. A conceptually straightforward approach leveraging the differential reactivity of halogens.

Each pathway will be examined for its mechanistic underpinnings, practical considerations, and procedural execution.

Core Synthetic Pathways and Mechanistic Rationale

Pathway A: Synthesis from 6-Hydroxynicotinic Acid

This is arguably the most practical and widely applicable route, commencing from the readily available 6-hydroxynicotinic acid.[5] The strategy involves a two-step sequence: regioselective bromination at the electron-rich C2 position, followed by conversion of the C6 hydroxyl group into a chloride.

Step 1: Electrophilic Bromination of 6-Hydroxynicotinic Acid

The pyridine ring is typically electron-deficient and resistant to electrophilic aromatic substitution. However, the hydroxyl group at the C6 position is tautomerically equivalent to the pyridone form, which significantly activates the ring towards electrophilic attack, directing substitution to the C2 and C4 positions.

Causality: The pyridone tautomer provides the necessary electron density to facilitate electrophilic attack by a brominating agent. The choice of brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂), is critical. NBS is often preferred for its ease of handling and improved safety profile compared to elemental bromine.[6] The reaction is typically conducted in a solvent like glacial acetic acid, which can also act as a catalyst.[6]

Step 2: Chlorination of 2-Bromo-6-hydroxynicotinic Acid

The conversion of the 6-hydroxy (or 6-oxo) group to a chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this purpose.[7]

Causality: These reagents convert the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The use of a catalytic amount of N,N-Dimethylformamide (DMF) with thionyl chloride is a common practice to form the reactive Vilsmeier reagent in situ, which accelerates the reaction.[7]

Caption: Synthesis of this compound from 6-Hydroxynicotinic Acid.

Pathway B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8][9] This pathway would commence with 2-amino-6-chloronicotinic acid.

Step 1: Diazotization of 2-Amino-6-chloronicotinic Acid

The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr or HCl, to form a stable arenediazonium salt.[10] The reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

Causality: The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid reacts with the nucleophilic amine to initiate the diazotization process, ultimately forming the R-N₂⁺ species, which contains an excellent leaving group (N₂ gas).

Step 2: Copper-Catalyzed Bromination

The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This is the core Sandmeyer reaction step.[11][12]

Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8][9] Copper(I) initiates a single-electron transfer to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[8]

Caption: Synthesis of this compound via Sandmeyer Reaction.

Pathway C: Synthesis via Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction involves the exchange of one halogen for another, typically driven by the precipitation of a salt in a suitable solvent.[13] This route could theoretically be used to convert 2,6-dichloronicotinic acid into the target compound.

Causality: This is a nucleophilic substitution (SN2 or SNAr) reaction. To replace a chlorine atom with a bromine atom, one would use a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr). The reaction's success hinges on the relative bond strengths and the reaction conditions. The C-Cl bond is stronger than the C-Br bond, making this exchange thermodynamically challenging without specific catalysts or driving forces.[3] While the classic Finkelstein reaction is common for alkyl halides, its application to aryl halides often requires metal catalysis or harsh conditions.[14][15] This pathway is considered less common for this specific transformation but remains a valid conceptual approach.

Experimental Protocols and Data

The following protocols are representative procedures synthesized from established methods for analogous transformations.[6][7] Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol for Pathway A: From 6-Hydroxynicotinic Acid

Step 1: Synthesis of 2-Bromo-6-hydroxynicotinic Acid

| Parameter | Value/Range | Rationale & Notes |

| Starting Material | 6-Hydroxynicotinic acid | Commercially available precursor.[5] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for ease of handling and safety.[6] |

| Molar Ratio (NBS:SM) | 1.1 - 1.2 : 1 | A slight excess ensures complete consumption of starting material. |

| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst.[6] |

| Reaction Temperature | 60 - 80 °C | Balances reaction rate against potential side-product formation. |

| Reaction Time | 4 - 8 hours | Progress should be monitored by TLC or LC-MS. |

| Typical Yield | 70 - 85% | Dependent on reaction scale and purification. |

Methodology:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 6-hydroxynicotinic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to 70 °C and maintain for 6 hours. Monitor the reaction's completion by TLC (e.g., using ethyl acetate/hexanes 1:1 with 1% acetic acid as eluent).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and succinimide, and dry under vacuum. The crude product can be used directly or recrystallized from an ethanol/water mixture.

Step 2: Synthesis of this compound

| Parameter | Value/Range | Rationale & Notes |

| Starting Material | 2-Bromo-6-hydroxynicotinic acid | Product from the previous step. |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective and volatile byproducts are easily removed.[7] |

| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount accelerates the reaction.[7] |

| Reaction Temperature | 70 - 80 °C (Reflux) | Standard condition for this type of chlorination.[7] |

| Reaction Time | 3 - 5 hours | Monitor by TLC until starting material is consumed. |

| Typical Yield | >90% | Often near-quantitative before purification. |

Methodology:

-

Reaction Setup: In a fume hood, suspend 2-bromo-6-hydroxynicotinic acid (1.0 eq) in thionyl chloride (used as both reagent and solvent). Add a catalytic amount of DMF (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 76 °C) for 4 hours. The suspension should become a clear solution.

-

Work-up: Carefully cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.

-

Isolation: The residue is then quenched by slowly adding it to crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.[7]

General Workflow Diagram

The following diagram illustrates the key stages common to many organic syntheses, including the protocols described above.

Caption: A generalized workflow for the synthesis and purification of chemical compounds.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through well-established synthetic transformations. The route commencing from 6-hydroxynicotinic acid represents a reliable and scalable method, leveraging fundamental reactions of pyridine chemistry. While the Sandmeyer reaction offers a powerful alternative, the availability of the requisite 2-amino-6-chloronicotinic acid precursor may be a limiting factor. As the demand for complex, functionalized heterocyclic compounds continues to grow in drug discovery and materials science, robust and efficient access to versatile building blocks like this compound will remain of paramount importance. Future research may focus on developing catalytic, one-pot procedures to further streamline its synthesis and improve the overall environmental footprint.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. youtube.com [youtube.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 14. halogen exchange reaction: Topics by Science.gov [science.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloronicotinic Acid

This compound is a halogenated pyridine derivative that serves as a highly versatile and strategic building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the precise installation of molecular fragments is paramount for tuning biological activity. The compound's structure is distinguished by a carboxylic acid group and two different halogen atoms—bromine and chlorine—attached to the pyridine ring. This unique arrangement of functional groups offers chemists a platform for selective, sequential chemical modifications, such as cross-coupling reactions, enabling the construction of novel and intricate molecular architectures.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the scientific principles behind these properties, their critical impact on experimental design and application, and the detailed methodologies for their empirical determination. Understanding these characteristics is not merely an academic exercise; it is a prerequisite for leveraging this compound's full potential in discovery and development workflows, from reaction optimization to formulation and bioavailability studies.

Compound Profile: At-a-Glance

The fundamental properties of this compound are summarized below. This table serves as a quick reference for key identifiers and physical data.

| Property | Data | Source(s) |

| IUPAC Name | 2-Bromo-6-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 1060815-61-3 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| pKa (Predicted) | 1.89 ± 0.10 | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Melting Point: A Criterion for Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides immediate insight into its purity and thermal stability.[3] For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, accurate determination is a primary method of quality control for both starting materials and synthesized products.

For this compound, slight variations in reported melting points exist for different isomers, underscoring the importance of verifying the specific regioisomer in use. For instance, the related compound 5-Bromo-6-chloronicotinic acid has a reported melting point range of 170-173°C or 166-168°C.[4][5][6] Accurate data for the 2-bromo-6-chloro isomer must be determined empirically.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[7][8][9] It is a straightforward and reliable procedure for assessing the purity of crystalline organic compounds.

Causality Behind the Method: This technique relies on heating a small, powdered sample within a sealed capillary tube at a controlled rate.[3] The slow, controlled heating is critical to ensure that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate observation of the phase transition from solid to liquid.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A homogenous powder ensures uniform heat transfer.

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed column of 2-3 mm is sufficient.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.[3]

-

Rapid Pre-heating (Optional): For an unknown compound, a rapid initial determination can be performed to find an approximate melting range.

-

Accurate Determination:

-

Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point.

-

Set a slow heating ramp rate, typically 1-2°C per minute. A slow rate is crucial for accuracy.[9]

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has transitioned to a clear liquid (the final melting point).

-

The recorded melting point should be reported as a range (e.g., 170-172°C).

-

-

Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Acidity (pKa): Governing Ionization and Biological Behavior

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. It is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. The pKa value is of paramount importance in drug discovery as it dictates the ionization state of a molecule at a given pH, which in turn governs critical pharmacokinetic properties such as solubility, absorption, distribution, and excretion.[10] For this compound, a predicted pKa of 1.89 ± 0.10 suggests it is a relatively strong carboxylic acid.[2] This low pKa implies that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining the pKa values of ionizable substances.[10][11][12]

Causality Behind the Method: The method involves the gradual addition of a titrant (a strong base, like NaOH, for an acidic compound) to a solution of the analyte.[10] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the analyte.[11][13]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

System Preparation:

-

Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH). It is critical to use carbonate-free water to prevent errors.

-

Prepare a solution of this compound at a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[11][12] If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.

-

-

Titration Setup:

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[11]

-

-

Titration Process:

-

Begin adding the NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[11]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[13]

-

The volume of titrant at the equivalence point is Veq.

-

The pKa is the pH value at the half-equivalence point (Veq / 2).[14]

-

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a critical physicochemical property that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. It is most commonly quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this ratio is known as LogP.[15]

For ionizable molecules like this compound, the distribution coefficient (LogD) is often more relevant. LogD is the partition coefficient at a specific pH, accounting for the partitioning of both the ionized and non-ionized species.[15][16] Given the compound's low pKa, its LogD will be significantly lower (more hydrophilic) at physiological pH 7.4 compared to its LogP, which describes the partitioning of the neutral form only.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for the experimental determination of LogP and LogD due to its direct measurement of partitioning.[17][18]

Causality Behind the Method: This method physically establishes an equilibrium of the analyte between two immiscible liquid phases (n-octanol and an aqueous buffer).[15] After allowing the phases to separate, the concentration of the analyte in each phase is measured. The ratio of these concentrations directly yields the partition or distribution coefficient. Pre-saturation of the solvents is essential because n-octanol and water are partially miscible; using pre-saturated solvents ensures the phase volumes do not change during the experiment.

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation:

-

Prepare the desired aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).[16]

-

Combine equal volumes of n-octanol and the aqueous buffer in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.[19]

-

Allow the mixture to stand until two clear, distinct phases have separated.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[19]

-

-

Partitioning:

-

In a series of vials (in triplicate), add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.

-

Spike the system with a small volume of the analyte stock solution. The final concentration should be well within the linear range of the analytical method.

-

Tightly cap the vials and shake them for a sufficient time to reach equilibrium (typically 1 to 4 hours).

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.[18]

-

Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous buffer].

-

LogD is the base-10 logarithm of D.[19]

-

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water or an aqueous buffer at a given temperature to form a saturated solution. For orally administered drugs, adequate solubility is often a prerequisite for absorption and bioavailability.[20] Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate therapeutic exposure.[21] Factors influencing solubility include pH, temperature, and the solid-state form (polymorphism) of the compound.[22][23]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the recommended and most reliable approach for determining thermodynamic equilibrium solubility.[21][24]

Causality Behind the Method: This method ensures that a true equilibrium is reached between the undissolved solid drug and the saturated solution.[23] By adding an excess of the solid to the solvent and agitating for an extended period, the system reaches its maximum dissolution capacity. Subsequent separation of the solid and analysis of the supernatant provides a direct measure of the equilibrium solubility.[22]

Step-by-Step Methodology:

-

Setup:

-

Prepare the desired aqueous media (e.g., buffers at pH 1.2, 4.5, and 6.8, as recommended by the WHO for Biopharmaceutics Classification System studies).[24]

-

In separate vials for each pH condition (run in triplicate), add a measured volume of the buffer.

-

-

Equilibration:

-

Add an excess amount of solid this compound to each vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[21]

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; a time course study may be needed to determine the point at which the concentration in solution reaches a plateau.[24]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample must be filtered (e.g., through a 0.22 µm PVDF filter) or centrifuged at high speed.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV.

-

The resulting concentration is the equilibrium solubility at that specific pH and temperature.

-

Synthesis and Reactivity: A Chemist's Perspective

While a detailed synthesis protocol is beyond the scope of this guide, understanding the reactivity of this compound is essential for its application as a building block. Halogenated nicotinic acids are crucial intermediates in medicinal chemistry.[25][26] The reactivity of this compound is dictated by its three key functional sites:

-

Carboxylic Acid: This group readily undergoes standard transformations such as esterification or amide bond formation, allowing for the introduction of diverse side chains.

-

Bromo and Chloro Substituents: The presence of two different halogens on the pyridine ring is the molecule's most powerful feature. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise functionalization of the pyridine core, providing a robust strategy for building molecular complexity. Boronic acids and their derivatives are common coupling partners in these reactions, highlighting the synergy between these classes of reagents in modern drug discovery.[27][28]

-

Pyridine Ring: The nitrogen atom in the ring influences the electron density and reactivity of the substituents and can be protonated or quaternized.

This multi-functional handle makes this compound a highly valuable starting material for creating libraries of complex, substituted pyridine derivatives for screening in drug discovery programs.

References

- 1. This compound - [sigmaaldrich.com]

- 2. This compound | 1060815-61-3 [amp.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. fishersci.com [fishersci.com]

- 5. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 6. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 7. store.astm.org [store.astm.org]

- 8. mt.com [mt.com]

- 9. scribd.com [scribd.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. researchgate.net [researchgate.net]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 24. who.int [who.int]

- 25. Page loading... [guidechem.com]

- 26. nbinno.com [nbinno.com]

- 27. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 28. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Bromo-6-chloronicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nicotinic Acids in Medicinal Chemistry

Halogenated nicotinic acid derivatives are a cornerstone in the synthesis of a diverse array of bioactive molecules and active pharmaceutical ingredients (APIs). The strategic placement of halogen atoms on the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic properties that are crucial for molecular interactions with biological targets. Among these valuable building blocks, 2-Bromo-6-chloronicotinic acid has emerged as a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and its pivotal role in drug discovery and development.

Core Compound Identification and Structure

CAS Number: 1060815-61-3[1][2][3][4]

Molecular Formula: C₆H₃BrClNO₂[1]

Molecular Weight: 236.45 g/mol [1]

Chemical Name: this compound[1][2]

The structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups provides a unique reactivity profile, making it a versatile synthon for further chemical modifications.

Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical and Safety Data

While specific experimental data for this compound is not extensively published in peer-reviewed literature, information from chemical suppliers provides essential data for handling and storage.

| Property | Value | Reference |

| Purity | ≥97% | [1] |

| Appearance | Not specified | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

| Shipping Temperature | Room Temperature | [1] |

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Synthesis of this compound: A Methodological Overview

The synthesis of polysubstituted nicotinic acids often involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed experimental protocol for the industrial-scale synthesis of this compound is not publicly available, a general and logical synthetic approach can be extrapolated from established organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the selective halogenation and oxidation of a suitable pyridine precursor.

One potential synthetic strategy is the electrophilic bromination of a pre-functionalized chloronicotinic acid derivative. The regioselectivity of the bromination is a critical factor, influenced by the electronic nature of the existing substituents and the reaction conditions employed.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound, highlighting the key transformations.

Conceptual workflow for the synthesis of this compound.

Key Experimental Considerations:

-

Starting Material Selection: The choice of the initial pyridine derivative is crucial for the efficiency and regioselectivity of the subsequent steps. 6-Chloronicotinic acid is a logical and commercially available starting material.

-

Protecting Groups: The carboxylic acid group is often protected as an ester to prevent side reactions during bromination.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and milder alternative to liquid bromine for electrophilic bromination of aromatic systems.[6] The choice of solvent, such as glacial acetic acid or dichloromethane, can also influence the reaction outcome.[6]

-

Reaction Conditions: Temperature control is critical to minimize the formation of byproducts, such as di-brominated species.[6] Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity for pharmaceutical applications.[6]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine scaffold allows for a variety of subsequent chemical transformations. This trifunctionality enables the generation of diverse chemical libraries for high-throughput screening and the synthesis of targeted drug candidates.

The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the broader class of halogenated nicotinic acid derivatives has shown significant potential in various therapeutic areas. For instance, isonicotinic acid derivatives are known for their antimicrobial properties, with isoniazid being a frontline anti-tuberculosis drug.[7] The introduction of halogen and alkyl substituents on the isonicotinic acid scaffold is a known strategy to enhance antimicrobial activity by increasing lipophilicity and modulating electronic properties.[7]

Hypothetical Signaling Pathway for Antimicrobial Action

Based on the known mechanisms of related compounds, a hypothetical pathway for the antimicrobial action of derivatives of this compound could involve the inhibition of essential microbial enzymes.

Hypothetical mechanism of antimicrobial action for a derivative of this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity make it an ideal building block for the synthesis of novel therapeutic agents. While detailed public information on its specific applications is limited, the established importance of halogenated nicotinic acids in medicinal chemistry underscores the value of this compound. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding new and effective treatments for a range of diseases.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | 1060815-61-3 [amp.chemicalbook.com]

- 3. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Bromo-2-chloronicotinic acid AldrichCPR 1060815-67-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-chloronicotinic Acid

This guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-6-chloronicotinic acid (CAS No. 1060815-61-3), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As experimental spectra for this specific compound are not widely published, this document serves as a predictive and methodological resource for researchers. It outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring structural confirmation and purity assessment.

Molecular Structure and Its Spectroscopic Implications

This compound is a disubstituted pyridine carboxylic acid. The arrangement of the bromine, chlorine, and carboxylic acid groups on the pyridine ring dictates a unique electronic environment, which in turn governs its spectroscopic signature. Understanding this structure is paramount to predicting and interpreting the spectral data.

Key Structural Features:

-

Pyridine Ring: An aromatic system with one nitrogen atom, leading to characteristic chemical shifts in NMR and vibrational modes in IR.

-

Carboxylic Acid: A key functional group with a labile proton (¹H NMR), a carbonyl carbon (¹³C NMR), and distinct stretching vibrations (IR).

-

Halogen Substituents (Br, Cl): These electron-withdrawing groups significantly influence the electronic distribution within the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons. Their isotopic abundances will be critical in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.

| Predicted Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| H-4 | Doublet | 8.2 - 8.4 | This proton is situated between the electron-withdrawing carboxylic acid and the nitrogen atom, leading to a downfield shift. It will be coupled to H-5. |

| H-5 | Doublet | 7.6 - 7.8 | This proton is adjacent to the bromine atom and will be coupled to H-4. |

| -COOH | Singlet (broad) | 12.0 - 14.0 | The acidic proton of the carboxylic acid is typically broad and appears significantly downfield. Its position can be concentration and solvent dependent. |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the bromine, the chlorine, and the carboxylic acid group deshields the ring protons, pushing their signals downfield. The coupling between H-4 and H-5 should result in a typical ortho-coupling constant (J) of approximately 8 Hz. For comparison, the reported ¹H NMR for the isomer 5-Bromo-6-chloronicotinic acid in DMSO-d6 shows two doublets at 8.53 and 8.85 ppm, highlighting the sensitivity of proton chemical shifts to substituent positioning.[3]

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this region. |

| C-6 (C-Cl) | 150 - 155 | The carbon atom attached to the highly electronegative chlorine atom is expected to be significantly downfield. |

| C-2 (C-Br) | 140 - 145 | The carbon bearing the bromine atom will also be shifted downfield, though typically less so than the carbon attached to chlorine. |

| C-4 | 140 - 145 | This carbon is deshielded by the adjacent nitrogen and carboxylic acid group. |

| C-3 (C-COOH) | 130 - 135 | The carbon atom to which the carboxylic acid is attached. |

| C-5 | 125 - 130 | This carbon is expected to be the most upfield of the aromatic carbons. |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons. Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively correlate the proton and carbon signals, confirming the connectivity of the molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.[4]

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid that is hydrogen-bonded typically appears as a very broad band in this region. |

| 1700-1725 | C=O stretch | Carboxylic Acid | The carbonyl stretch is a strong, sharp absorption and is highly characteristic of the carboxylic acid group. |

| 1550-1600 | C=C and C=N stretch | Aromatic Ring | These absorptions are characteristic of the pyridine ring system. |

| 1200-1300 | C-O stretch | Carboxylic Acid | This band arises from the stretching of the carbon-oxygen single bond. |

| 1000-1100 | C-Cl stretch | Chloro-aromatic | The carbon-chlorine stretching vibration is expected in this region. |

| 500-600 | C-Br stretch | Bromo-aromatic | The carbon-bromine stretch is typically found at lower wavenumbers. |

Authoritative Grounding: The positions of these bands are well-established in the field of IR spectroscopy. For instance, the broad O-H stretch and the strong C=O stretch are definitive markers for a carboxylic acid. The C-Cl and C-Br stretches, while potentially in the complex "fingerprint region," are expected based on known correlations for haloaromatics.[5] An IR spectrum of the related 6-chloronicotinic acid is available and shows characteristic absorptions for the carboxylic acid and the chloro-substituted pyridine ring.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable due to the characteristic isotopic patterns of bromine and chlorine.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.

-

The nominal molecular weight is 235 g/mol .[7]

-

The expected isotopic peaks will be at m/z values corresponding to the different combinations of Br and Cl isotopes:

-

C₆H₃⁷⁹Br³⁵ClNO₂ (M)

-

C₆H₃⁸¹Br³⁵ClNO₂ (M+2)

-

C₆H₃⁷⁹Br³⁷ClNO₂ (M+2)

-

C₆H₃⁸¹Br³⁷ClNO₂ (M+4)

-

-

The relative intensities of these peaks will form a unique pattern that is highly indicative of a compound containing one bromine and one chlorine atom.

-

-

Fragmentation: Common fragmentation pathways for nicotinic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of CO (28 Da).

-

[M - COOH]⁺: A significant fragment resulting from the loss of the carboxylic acid functionality.

-

[M - Br]⁺ and [M - Cl]⁺: Fragments corresponding to the loss of the halogen atoms.

-

Trustworthiness through Isotopic Pattern: The isotopic cluster of the molecular ion is a powerful diagnostic tool. The precise mass measurement from HRMS can be used to calculate the elemental formula, and the observed isotopic pattern must match the theoretical pattern for C₆H₃BrClNO₂. This provides a very high degree of confidence in the identification of the compound. Mass spectra of the related 6-chloronicotinic acid show the expected molecular ion and fragmentation patterns for that structure.[8]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules like carboxylic acids.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak (or [M-H]⁻ or [M+H]⁺).

-

Analyze the isotopic pattern and compare it to the theoretical pattern for a compound containing one Br and one Cl atom.

-

Propose structures for any significant fragment ions observed.

-

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Unified Approach to Structural Verification

The comprehensive analysis of this compound requires the synergistic use of NMR, IR, and MS. While this guide provides a robust predictive framework, the ultimate confirmation of structure and purity will rely on the acquisition of high-quality experimental data. By following the outlined protocols and understanding the underlying principles, researchers can confidently characterize this and other novel chemical entities. Each technique provides a layer of validation, and together they form a self-consistent and authoritative confirmation of the molecular structure.

References

- 1. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. 6-Chloronicotinic acid [webbook.nist.gov]

- 7. CAS RN 29241-62-1 | Fisher Scientific [fishersci.com]

- 8. 6-Chloronicotinic acid [webbook.nist.gov]

An In-Depth Technical Guide to 2-Bromo-6-chloronicotinic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nicotinic Acids in Synthesis

In the landscape of medicinal chemistry and agrochemical development, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored biological activities. Among these, substituted nicotinic acids are of particular interest due to their prevalence in a wide array of bioactive molecules. This guide focuses on a specific, highly functionalized derivative: 2-Bromo-6-chloronicotinic acid (CAS No. 1060815-61-3) .

This molecule possesses three key features that make it a valuable intermediate for synthetic chemists: a carboxylic acid handle for amide bond formation, and two distinct halogen atoms (bromine and chlorine) on the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds opens up possibilities for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse substituents. This strategic positioning of reactive sites makes this compound a powerful tool for building molecular libraries and optimizing lead compounds in drug discovery programs, particularly in the development of kinase inhibitors.[1]

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthesis route, key applications, and safety considerations for this compound, designed to support researchers and professionals in its effective utilization.

Commercial Availability

This compound is available from a variety of chemical suppliers, catering to research and development needs. Purity levels are typically high, suitable for most synthetic applications. The following table provides a summary of representative suppliers and their product offerings.

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharm | 1060815-61-3 | ≥97% | Gram to multi-gram scale |

| AOBChem | 1060815-61-3 | Not specified | 250mg to 5g |

| Biosynth | 1060815-61-3 | Not specified | Inquire for details |

| LEAPChem | 1060815-61-3 | Not specified | Inquire for details |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | AOBChem |

| Molecular Weight | 236.45 g/mol | BLD Pharm |

| Appearance | Off-white to light yellow solid | Internal Data |

| Melting Point | 176-178 °C (decomposition) | Sigma-Aldrich[2] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.917 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 1.89 ± 0.10 | ChemicalBook |

| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate | China SENFEIDA[3] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |

Proposed Synthesis Protocol

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative procedure based on the bromination of similar aromatic compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2-chloronicotinic acid (1.0 eq). Under stirring, carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid as the solvent.

-

Addition of Brominating Agent: To the resulting solution, add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or TLC. The reaction is complete when the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate. The crude product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Applications in Drug Discovery and Development

Halogenated pyridines, and specifically nicotinic acid derivatives, are privileged scaffolds in modern drug discovery. The chlorine and bromine atoms on this compound serve as versatile synthetic handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Role as a Key Building Block

-

Kinase Inhibitors: Many kinase inhibitors feature a heteroaromatic core that interacts with the hinge region of the ATP-binding pocket of the kinase. This compound is an ideal starting material for building such scaffolds. The bromine atom, being more reactive than the chlorine atom in Suzuki-Miyaura couplings, allows for the selective introduction of an aryl or heteroaryl group at the 2-position.[4] The remaining chlorine atom can then be substituted in a subsequent step, and the carboxylic acid can be converted to an amide, a common pharmacophore in kinase inhibitors.[1]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced herbicides and fungicides often relies on functionalized heterocyclic intermediates. For instance, 2-chloronicotinic acid is a known intermediate in the synthesis of herbicides like nicosulfuron and diflufenican.[5][6] The bromo-chloro substitution pattern of the title compound offers additional possibilities for creating novel agrochemicals with enhanced efficacy and selectivity.

-

Boronic Acid Derivatives: Boronic acids and their derivatives are gaining prominence in medicinal chemistry, with several approved drugs containing this moiety.[7] this compound can be converted into its corresponding boronic acid or ester, which can then be used in a variety of coupling reactions to build complex molecules.

Logical Flow of Application in Synthesis

Caption: Synthetic utility of this compound in drug discovery.

Quality Control and Analytical Methods

Ensuring the purity and identity of starting materials is a cornerstone of good laboratory practice and is mandated in regulated drug development.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing an acidic modifier like formic or trifluoroacetic acid, is typically effective. Detection is usually performed using a UV detector at a wavelength of around 220-254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The proton NMR spectrum should show characteristic signals for the two aromatic protons on the pyridine ring, and the carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its isotopic pattern, which is characteristic for molecules containing both bromine and chlorine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[2] It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]

-

First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move to fresh air.[1] In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in pharmaceutical and agrochemical research. Its distinct reactive sites allow for a strategic and controlled approach to the synthesis of complex molecules. While specific examples of its incorporation into marketed drugs are not widely publicized, its structural motifs are highly relevant to current trends in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this valuable intermediate into their synthetic programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sfdchem.com [sfdchem.com]

- 4. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]

- 5. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 6. prepchem.com [prepchem.com]

- 7. An extensive portfolio of generic APIs and intermediates renowned for their quality, safety and supply security - Evonik Industries [healthcare.evonik.com]

- 8. CN109651241B - Synthesis method of 4-bromo-6-chloronicotinaldehyde - Google Patents [patents.google.com]

stability and storage conditions for 2-Bromo-6-chloronicotinic acid

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-chloronicotinic Acid

Introduction

This compound, a halogenated pyridinecarboxylic acid derivative, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural rigidity and the presence of multiple reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine scaffold—make it a versatile intermediate. However, these same features present unique challenges regarding its chemical stability and long-term storage. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring its purity, reactivity, and the ultimate success of multi-step synthetic campaigns.

This guide provides a comprehensive overview of the stability profile of this compound. We will delve into the theoretical and practical aspects of its handling, potential degradation mechanisms, and recommended protocols for storage and stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this reagent and require a deep, scientifically-grounded understanding of its characteristics.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. These properties dictate its handling requirements and potential interactions with its environment.

| Property | Value | Source(s) |

| CAS Number | 1060815-61-3 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temp. | 2-8°C (Refrigerated) | [1] |

| Storage Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [1] |

Fundamental Principles of Stability and Degradation

The stability of this compound is governed by its susceptibility to various environmental factors. The primary degradation concerns for this molecule revolve around hydrolysis, photolysis, and thermal stress. While generally stable under normal, controlled conditions, deviations can lead to the formation of impurities that may compromise downstream reactions.[5]

Hydrolytic Stability

The molecule contains two halogen substituents on the pyridine ring. Halogenated aromatic rings are generally resistant to nucleophilic substitution, including hydrolysis, under standard conditions.[6][7] However, the electrophilicity of the pyridine ring, enhanced by the electron-withdrawing nature of the carboxylic acid and halogens, can render the C-Cl and C-Br bonds susceptible to hydrolysis under specific conditions, particularly elevated temperatures or harsh pH.

Studies on related chloropyridines show that hydrolysis is not expected under typical environmental conditions but can be forced at very high temperatures and pressures.[8] Furthermore, research on α-chloro-substituted pyridones indicates that ring polarity and zwitterionic character can significantly enhance hydrolysis rates.[9] Although this compound is not a pyridone, this principle underscores that changes in the electronic environment (e.g., in highly polar or ionizing solvents) could influence hydrolytic stability.

Photostability

Nicotinic acid derivatives and other pyridine-based compounds can be sensitive to light, particularly ultraviolet (UV) radiation. A study on the closely related 6-chloronicotinic acid demonstrated that while it was stable to UVA irradiation alone, it underwent photocatalytic degradation in the presence of titanium dioxide.[10] Other research on pyridinecarboxylic acid derivatives confirms their potential for photodegradation, with stability being influenced by the solvent and the specific chemical structure.[11] This suggests that prolonged exposure to light, especially high-energy sources, could be a significant degradation pathway for this compound, potentially through mechanisms involving radical formation and cleavage of the carbon-halogen bonds.

Thermal Stability

As a solid crystalline material, this compound possesses a degree of thermal stability. However, like most carboxylic acids, it is susceptible to decarboxylation at elevated temperatures, which would result in the formation of 2-bromo-6-chloropyridine. The presence of halogens can also influence thermal decomposition patterns. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, general principles suggest that thermal stress should be minimized to prevent decomposition.[12]

Recommended Storage and Handling Protocols

Based on supplier recommendations and chemical first principles, a multi-faceted approach is required to ensure the long-term stability of this compound.

Optimal Storage Conditions

-

Temperature: The compound should be stored in a refrigerated environment between 2°C and 8°C .[1] This low temperature minimizes the rate of any potential degradation reactions.

-

Atmosphere: Storage under an inert atmosphere (e.g., argon or dry nitrogen) is critical.[1] This mitigates oxidative degradation and prevents reaction with atmospheric moisture, which could initiate hydrolysis over long periods.

-

Light: The compound must be protected from light. Store in an amber glass vial or a container that is opaque.[10][11] The container should then be placed inside a secondary cabinet or cold storage unit to eliminate light exposure.

-

Container: Use a tightly sealed container to prevent moisture ingress. For opened containers, it is crucial to carefully reseal them, preferably after flushing the headspace with an inert gas.

The logical workflow for proper storage is illustrated below.

Caption: Logical workflow for the optimal storage of this compound.

Handling Procedures

-

Environment: Handle the solid in a well-ventilated area or a chemical fume hood.[5] To maintain stability, especially when weighing or transferring, it is best practice to work in a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can catalyze decomposition.[5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Experimental Workflow: Stability Assessment via Forced Degradation

To empirically validate the stability of a given batch of this compound and develop a stability-indicating analytical method, a forced degradation study is the industry-standard approach.[13][14] This involves subjecting the compound to stress conditions more severe than those it would encounter during normal storage to accelerate the formation of potential degradants.

Caption: Experimental workflow for a forced degradation study.

Protocol for Forced Degradation Study

This protocol outlines a typical approach for stressing the compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent peak from any degradant peaks.[15][16]

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

-

Heat the solution in a water bath at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

-

Heat the solution in a water bath at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

-

-

Oxidative Degradation:

-

Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL.

-

-

Thermal Degradation (Solution):

-

Heat 10 mL of the stock solution at 80°C for 48 hours.

-

Cool and dilute to a final concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Simultaneously, run a dark control sample wrapped in aluminum foil.

-

Dilute the exposed and control samples to 100 µg/mL.

-

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is the standard for assessing stability.[15][17][18]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 240-260 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Analysis: Inject the unstressed control sample and all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are exposure to moisture, light, elevated temperatures, and incompatible chemicals. Adherence to a strict storage protocol—refrigeration (2-8°C) under an inert, dry atmosphere and complete protection from light—is the most effective strategy to preserve its chemical integrity. For applications requiring stringent purity control, the implementation of forced degradation studies and the use of a validated, stability-indicating HPLC method are essential tools for quality assurance. By understanding and controlling these variables, researchers can ensure the reliability and consistency of this valuable synthetic intermediate.

References

- 1. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1060815-61-3 [amp.chemicalbook.com]

- 3. This compound | 1060815-61-3 [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpp.com [ijrpp.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Strategic Utility of 2-Bromo-6-chloronicotinic Acid in Modern Medicinal Chemistry

Executive Summary

In the intricate landscape of drug discovery and development, the selection of foundational chemical scaffolds is a critical determinant of a program's success. 2-Bromo-6-chloronicotinic acid has emerged as a highly versatile and strategically valuable building block. Its trifunctional nature, featuring a carboxylic acid and two differentially reactive halogenated positions on a pyridine ring, offers medicinal chemists a powerful tool for the efficient construction of complex molecular architectures. This guide explores the core applications of this intermediate, focusing on its role in synthesizing key therapeutic classes, particularly kinase inhibitors, and provides detailed, field-proven protocols for its effective utilization.

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

This compound is a substituted pyridine derivative whose value lies in its three distinct points for chemical modification. This unique arrangement allows for a modular and convergent approach to synthesis, enabling the rapid generation of diverse compound libraries.

-

C2-Bromine: The bromine atom is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing aryl or heteroaryl moieties via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

-

C6-Chlorine: The chlorine atom is typically less reactive, allowing for selective reactions at the C2 position. However, under more forcing conditions or with specialized catalyst systems, it can also participate in cross-coupling, offering a pathway for sequential, site-selective functionalization.

-

C3-Carboxylic Acid: This functional group provides a convenient attachment point for amide bond formation, a ubiquitous linkage in drug molecules. This allows for the introduction of a wide array of amines, contributing significantly to the exploration of structure-activity relationships (SAR).

The strategic combination of these features makes this compound a preferred intermediate in the synthesis of targeted therapies, especially in oncology and immunology.[1]

Core Applications in Medicinal Chemistry: Building the Next Generation of Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to many therapeutic agents. This compound is particularly adept at constructing scaffolds for kinase inhibitors, a major class of targeted cancer therapies.[2][3]

Palladium-Catalyzed Cross-Coupling: The Engine of Scaffold Elaboration

Palladium-catalyzed reactions are fundamental to modern drug synthesis. This compound is an excellent substrate for several key transformations that form the basis of many synthetic routes.